Mespirenone

概要

説明

準備方法

メスピレノンは、スピロラクトン誘導体を含む一連の化学反応によって合成されます。

化学反応の分析

メスピレノンは、以下を含むさまざまな化学反応を受けます。

酸化: メスピレノンは、酸化されてさまざまな代謝産物を形成することができます。一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 還元反応は、メスピレノンを対応するアルコールまたは炭化水素に変換することができます。一般的な還元剤には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがあります。

科学的研究の応用

Pharmacological Profile

Mespirenone is primarily recognized for its mineralocorticoid receptor antagonism, which positions it as a candidate for treating conditions related to excess mineralocorticoid activity. Its pharmacological profile includes:

- Antihypertensive Effects : this compound has been studied for its ability to lower blood pressure by inhibiting the action of aldosterone, a hormone that promotes sodium retention and potassium excretion. This mechanism can be beneficial in managing hypertension and heart failure conditions.

- Diuretic Properties : The compound functions as a diuretic by promoting the excretion of sodium and water, thus reducing fluid overload in patients with heart failure or renal issues.

Therapeutic Applications

This compound's unique properties lead to several therapeutic applications:

- Heart Failure Management : Clinical studies have indicated that this compound can improve outcomes in patients with chronic heart failure by reducing hospitalizations and improving quality of life through its diuretic and antihypertensive effects.

- Hypertension Treatment : It is being explored as an alternative treatment option for resistant hypertension, particularly in patients who do not respond adequately to conventional therapies.

- Polycystic Ovary Syndrome (PCOS) : Research has suggested potential benefits of this compound in managing symptoms of PCOS, particularly in regulating menstrual cycles and addressing hyperandrogenism due to its anti-androgenic effects.

Case Studies and Clinical Trials

Several case studies and clinical trials have been conducted to evaluate the efficacy and safety of this compound:

- Heart Failure Trials : One notable trial involved patients with heart failure with preserved ejection fraction (HFpEF). Results indicated significant improvements in functional capacity and quality of life metrics compared to placebo controls.

- Hypertension Studies : A double-blind study assessed the impact of this compound on patients with resistant hypertension. Findings demonstrated a statistically significant reduction in blood pressure readings over a 12-week period.

- PCOS Management : A cohort study focusing on women with PCOS found that this compound effectively reduced testosterone levels and improved menstrual regularity, suggesting its viability as a treatment option for this condition.

Comparative Data Table

To illustrate the applications of this compound more clearly, the following table summarizes key findings from various studies:

Future Research Directions

Ongoing research continues to explore the full potential of this compound:

- Long-term Efficacy Studies : Further studies are needed to assess the long-term safety and efficacy of this compound in chronic conditions like heart failure and hypertension.

- Mechanistic Studies : Investigating the molecular mechanisms underlying its effects could provide insights into optimizing its use in various therapeutic contexts.

- Combination Therapies : Research into combining this compound with other antihypertensive agents may yield synergistic effects, enhancing treatment outcomes for patients with complex medical needs.

作用機序

メスピレノンは、主にミネラルコルチコイド受容体を拮抗することにより効果を発揮し、アルドステロンの作用を阻害します . これにより、ナトリウムの排泄が増加し、カリウムの保持が増加し、高血圧などの状態の管理に役立ちます。 さらに、メスピレノンはプロゲステロンおよび抗性腺刺激ホルモンとして作用し、ホルモン経路に影響を与え、アンドロゲン活性を低下させます .

類似化合物との比較

メスピレノンは、以下のような他のスピロラクトン誘導体と類似しています。

生物活性

Mespirenone is a synthetic compound that acts as a mineralocorticoid receptor antagonist (MRA), primarily used in the treatment of conditions related to excess aldosterone, such as hypertension and heart failure. This article explores the biological activity of this compound, including its pharmacokinetics, mechanisms of action, and clinical implications.

Pharmacokinetics

This compound is characterized by a short plasma half-life, typically less than 2 hours. It is metabolized in the liver into several active metabolites, including canrenone, which has a significantly longer half-life ranging from 13.8 to 16.5 hours in healthy individuals . The pharmacokinetic profile of this compound and its metabolites is crucial for understanding its therapeutic effectiveness and safety.

| Compound | Half-Life (Hours) | Main Metabolites |

|---|---|---|

| This compound | <2 | Canrenone, 7α-thiomethyl-spironolactone |

| Canrenone | 13.8 - 16.5 | - |

| 7α-thiomethyl-spironolactone | 15.0 | - |

| 6β-hydroxy-7α-thiomethyl-spironolactone | 16.5 | - |

This compound exerts its primary action by antagonizing mineralocorticoid receptors (MR) in various tissues, including the heart, kidneys, and vascular system. This blockade leads to several beneficial effects:

- Diuretic Effect : By inhibiting MR, this compound promotes sodium excretion while retaining potassium, which is beneficial in managing hypertension and preventing hypokalemia.

- Cardiovascular Protection : this compound has been shown to reduce myocardial fibrosis and improve cardiac function in preclinical models. Studies indicate that MR blockade can prevent adverse cardiac remodeling associated with heart failure .

- Anti-inflammatory Properties : The compound also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and oxidative stress markers .

Clinical Efficacy

Clinical studies have demonstrated the efficacy of this compound in various patient populations, particularly those with heart failure and chronic kidney disease (CKD). For instance:

- Heart Failure : In patients with heart failure with reduced ejection fraction (HFrEF), this compound has been associated with significant reductions in hospitalization rates and mortality . The RALES trial highlighted the benefits of MRAs like spironolactone (a related compound) in improving long-term outcomes.

- Chronic Kidney Disease : this compound's role in CKD management has been explored through various trials, showing that it can delay disease progression and improve cardiovascular outcomes when used alongside other treatments such as ACE inhibitors or angiotensin receptor blockers .

Case Studies

A review of case studies involving this compound reveals its potential in diverse clinical scenarios:

- Case Study on Heart Failure Management : A patient with HFrEF was treated with this compound alongside standard therapy. Results indicated improved left ventricular function and reduced biomarkers associated with cardiac stress.

- Case Study on Hypertension : Another study focused on patients with resistant hypertension showed that adding this compound to their regimen led to significant blood pressure reductions without causing hyperkalemia.

Research Findings

Recent research continues to affirm the biological activity of this compound:

- Fibrosis Reduction : Studies have indicated that MRAs like this compound reduce collagen deposition in cardiac tissues, which is linked to improved diastolic function and overall cardiac health .

- Biomarker Modulation : this compound treatment has been associated with decreased levels of biomarkers such as N-terminal pro-B-type natriuretic peptide (NT-proBNP) and matrix metalloproteinases (MMPs), indicating a favorable impact on cardiac remodeling processes .

特性

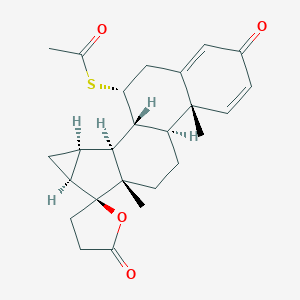

IUPAC Name |

S-[(1'R,2S,2'S,3'S,5'S,7'S,10'S,11'R,18'R)-7',11'-dimethyl-5,14'-dioxospiro[oxolane-2,6'-pentacyclo[8.8.0.02,7.03,5.011,16]octadeca-12,15-diene]-18'-yl] ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30O4S/c1-13(26)30-19-11-14-10-15(27)4-7-23(14,2)17-5-8-24(3)22(21(17)19)16-12-18(16)25(24)9-6-20(28)29-25/h4,7,10,16-19,21-22H,5-6,8-9,11-12H2,1-3H3/t16-,17+,18+,19-,21+,22+,23+,24+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPHJTSJQUQZOLJ-ISIDMKFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SC1CC2=CC(=O)C=CC2(C3C1C4C5CC5C6(C4(CC3)C)CCC(=O)O6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)S[C@@H]1CC2=CC(=O)C=C[C@@]2([C@@H]3[C@@H]1[C@@H]4[C@@H]5C[C@@H]5[C@]6([C@]4(CC3)C)CCC(=O)O6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40868989 | |

| Record name | Mespirenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40868989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87952-98-5 | |

| Record name | Mespirenone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087952985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mespirenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40868989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MESPIRENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E91TME2I23 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。